4-(Pyridin-3-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine is a complex organic compound that belongs to the class of thienopyridines. These compounds are characterized by a fused ring system that includes a thiophene and a pyridine moiety. The specific structure of 4-(Pyridin-3-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine suggests potential applications in medicinal chemistry due to its unique pharmacological properties.
This compound has been synthesized and studied in various research contexts, particularly in relation to its biological activity and potential therapeutic uses. The synthesis and characterization of thienopyridine derivatives have been reported in scientific literature, highlighting their relevance in drug development.
4-(Pyridin-3-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine is classified as a heterocyclic compound due to the presence of nitrogen and sulfur atoms within its ring structure. It can also be categorized under pyridine derivatives and thienopyridines.
The synthesis of 4-(Pyridin-3-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine can be achieved through several methods.
The molecular structure of 4-(Pyridin-3-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine can be analyzed using various spectroscopic techniques:
The compound features a tetrahydrothieno ring fused with a pyridine ring, contributing to its unique chemical properties.
4-(Pyridin-3-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine can undergo various chemical reactions typical of heterocyclic compounds:
The mechanism of action for compounds like 4-(Pyridin-3-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine often involves interaction with biological targets such as enzymes or receptors:
Characterization through techniques such as mass spectrometry confirms molecular weight and purity levels essential for further applications.
4-(Pyridin-3-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine has significant implications in scientific research:
The strategic incorporation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THTP) as a core scaffold originates from rational bioisosteric replacement strategies. Traditional 1,2,3,4-tetrahydroisoquinoline (THIQ) inhibitors of human phenylethanolamine N-methyltransferase (hPNMT) face limitations due to off-target binding at α₂-adrenoceptors. Computational and crystallographic analyses revealed that replacing benzene with thiophene in benzylamine analogues optimizes electronic and steric interactions within enzyme binding pockets. Specifically, 3-thienylmethylamine (18) exhibits a 50% increase in hPNMT inhibitory potency (Ki = 110 ± 10 µM) and doubled selectivity over α₂-adrenoceptors compared to benzylamine (Ki = 170 ± 10 µM) [7]. This enhancement stems from the thiophene ring’s reduced electron density and smaller van der Waals radius, allowing deeper penetration into the hPNMT catalytic site while minimizing hydrophobic interactions with off-target receptors. In glucose-6-phosphatase (G6Pase) inhibitors, THTP scaffolds outperform THIQ analogues by 5–10-fold in IC₅₀ values due to improved alignment with the enzyme’s luminal active site [4].
Table 1: Bioisosteric Replacement Impact on Target Selectivity
Bioisostere | hPNMT Ki (µM) | α₂-Adrenoceptor Ki (µM) | Selectivity (α₂/PNMT) |
---|---|---|---|
Benzylamine (15) | 170 ± 10 | 20 ± 1 | 0.12 |
3-Thienylmethylamine (18) | 110 ± 10 | 32 ± 3 | 0.29 |
Phenylethylamine (16) | 220 ± 10 | 4.0 ± 0.4 | 0.018 |
2-(2-Thienyl)ethylamine (19) | 300 ± 20 | 1.2 ± 0.1 | 0.0040 |
Substituent positional sensitivity profoundly impacts target selectivity and potency. In G6Pase inhibitors, a 4-methoxy group on the 5-benzoyl moiety of THTP derivatives yields IC₅₀ values of 0.8–1.2 µM, whereas 3-methoxy or 2-methoxy analogues show 5–10-fold reduced activity [4]. This aligns with steric constraints in the auxiliary binding pocket, where para-substitution optimally orients the ligand. For hPNMT, electron-withdrawing groups (e.g., halogens) at the 6-position of THTP (equivalent to the 7-position in THIQ) boost inhibitory potency but reduce α₂-adrenoceptor selectivity. Conversely, hydrophilic 6-substituents (e.g., sulfonamides) enhance selectivity by 10–50-fold by disrupting hydrophobic interactions with the adrenoceptor [7]. Molecular docking confirms that meta-substitution distorts the binding conformation, while para-substitution maintains optimal π-stacking with Phe₃₆₁ in hPNMT.
Table 2: Positional Effects of Methoxy Substituents on G6Pase Inhibition
Substituent Position | IC₅₀ (µM) | Relative Potency vs. Unsubstituted |
---|---|---|
4-Methoxy | 0.8–1.2 | 5× Increase |
3-Methoxy | 8.5–12.0 | No Significant Activity |
2-Methoxy | >50 | Inactive |
Unsubstituted | 4.0–6.0 | Reference |
Dual substitution at strategic positions on the THTP scaffold creates synergistic enhancements in enzyme inhibition. Combining a 6-bromo group (lipophilic) and 2-methyl group (steric directing) on THTP yields hPNMT inhibitors with Ki values of 0.017 ± 0.005 µM, representing a 100-fold improvement over monosubstituted analogues [7]. This synergy arises from simultaneous engagement of two binding subpockets: the lipophilic channel (occupied by the 2-methyl group) and the auxiliary pocket (occupied by the 6-bromo group). In G6Pase inhibitors, 4-aryl-5-benzoyl-THTP derivatives exhibit IC₅₀ values below 1 µM, whereas singularly substituted analogues require >25 µM for equivalent inhibition [4]. The conformational rigidity imposed by disubstitution preorganizes the scaffold for optimal target engagement, reducing the entropic penalty of binding.
Chiral centers in THTP derivatives critically dictate binding affinity through differential protein-ligand interactions. Semi-preparative HPLC resolution of racemic 2-methyl-THTP G6Pase inhibitors revealed a 2-fold potency difference between enantiomers, with the (S)-configuration exhibiting IC₅₀ values 50% lower than the (R)-form [4]. X-ray crystallography of hPNMT complexes demonstrates that (S)-3-methyl-THIQ analogues position the methyl group equatorially, enabling hydrogen bonding with Asp₂₆₇, while the (R)-enantiomer adopts a sterically clashed axial conformation [7]. For THTP-based inhibitors, the (S)-configuration at the 3-position (equivalent to THIQ’s 3-position) achieves submicromolar Ki values, whereas (R)-isomers show Ki > 10 µM. This stereospecificity underscores the necessity for chiral synthesis or enantiopure intermediates in optimizing THTP therapeutics.
Table 3: Stereochemical Impact on hPNMT Inhibition
Compound | Configuration | hPNMT Ki (µM) | α₂-Adrenoceptor Ki (µM) |
---|---|---|---|
3-Methyl-THIQ (10) | (S) | 0.45 ± 0.05 | 2.1 ± 0.2 |
3-Methyl-THIQ (10) | (R) | 45 ± 5 | 0.9 ± 0.1 |
7-Bromo-3-methyl-THIQ (11) | (S) | 0.008 ± 0.001 | 0.6 ± 0.05 |
7-Bromo-3-methyl-THIQ (11) | (R) | 0.82 ± 0.09 | 0.4 ± 0.04 |
CAS No.:
CAS No.: 19444-84-9
CAS No.: 676-99-3
CAS No.: 3179-81-5
CAS No.: 1349245-31-3
CAS No.: